DL-Aspartic acid hemimagnesium salt
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Overview
Description
DL-Aspartic acid hemimagnesium salt is a compound with the chemical formula C4H6NO4 · 1/2Mg. It is a salt formed from DL-aspartic acid and magnesium. This compound is known for its role as a neurotransmitter and its involvement in various biochemical processes. It is commonly used as a food supplement and additive due to its ability to promote protein synthesis and support the nervous and cardiovascular systems .
Mechanism of Action
Target of Action
DL-Aspartic acid hemimagnesium salt, also known as magnesium-dl-aspartate, primarily targets the nervous system and the cardiovascular system . It plays a crucial role as a principal neurotransmitter for fast synaptic excitation .
Mode of Action
The compound interacts with its targets by promoting the synthesis of proteins within the human body . This interaction results in a positive effect on the nervous system and the cardiovascular system .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein synthesis . The compound’s promotion of protein synthesis can lead to downstream effects such as enhanced nerve function and cardiovascular health .
Pharmacokinetics
As a commonly used food supplement and food additive, it is reasonable to infer that it is well-absorbed and distributed within the body, metabolized, and excreted in a manner that allows it to exert its beneficial effects .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of protein synthesis, which can have a positive impact on the nervous system and the cardiovascular system . This can result in improved nerve function and cardiovascular health .
Action Environment
As a food supplement and additive, this compound is likely designed to be stable under a variety of conditions commonly found in the human body .
Biochemical Analysis
Biochemical Properties
DL-Aspartic acid hemimagnesium salt plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been suggested that it can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmission . Furthermore, it is involved in the synthesis of proteins, which is crucial for various biological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting protein synthesis, which is essential for cell growth and repair . Additionally, it has a positive effect on the nervous system and cardiovascular system, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It is known to bind with NMDA receptors, influencing their activity and thus affecting neurotransmission . Furthermore, by promoting protein synthesis, it may influence enzyme activity, potentially leading to changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Aspartic acid hemimagnesium salt can be synthesized by reacting DL-aspartic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate, in an aqueous solution. The reaction typically involves dissolving DL-aspartic acid in water, followed by the addition of the magnesium salt. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then isolated by filtration and dried .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: DL-Aspartic acid hemimagnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amino derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
DL-Aspartic acid hemimagnesium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: Investigated for its potential therapeutic effects, including its ability to support cardiovascular health and promote protein synthesis.
Industry: Used as a food supplement and additive to enhance the nutritional value of food products.
Comparison with Similar Compounds
- L-Aspartic acid magnesium salt
- DL-Aspartic acid potassium salt
- L-Glutamic acid magnesium salt
Comparison: DL-Aspartic acid hemimagnesium salt is unique due to its specific combination of DL-aspartic acid and magnesium. This combination provides distinct biochemical properties, such as enhanced protein synthesis and support for the nervous and cardiovascular systems. Compared to similar compounds, this compound offers a balanced profile of benefits, making it a valuable compound in various applications .
Properties
CAS No. |
1187-91-3 |
---|---|
Molecular Formula |
C8H14MgN2O9 |
Molecular Weight |
306.51 g/mol |
IUPAC Name |
magnesium;2-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.H2O/c2*5-2(4(8)9)1-3(6)7;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
JFZQEIQUZMHJCV-UHFFFAOYSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.[Mg+2] |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[Mg+2] |
Related CAS |
56-84-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility of Magnesium-DL-Aspartate in water at different temperatures?
A1: Research has shown that the solubility of Magnesium-DL-Aspartate in water increases with temperature []. For instance, its solubility was determined at various temperatures ranging from 278 K to 343 K. While the specific values at each temperature point are not provided in the abstract, this positive correlation suggests that higher temperatures enhance the dissolution of Magnesium-DL-Aspartate in aqueous solutions.
Q2: How does the enthalpy of solution for Magnesium-DL-Aspartate compare to other related compounds?
A2: The apparent molar enthalpy of solution (ΔsolHm) for Magnesium-DL-Aspartate at 298.15 K was determined to be 11.7 kJ mol−1 [] and 11.5 kJ mol−1 [] in separate studies. This value is considerably lower than the enthalpies of solution reported for other compounds investigated in the same studies, such as o-acetylsalicylic acid (22.9 kJ mol−1) [], 4-aminosalicylic acid (26.1 kJ mol−1) [], and p-toluic acid (24.0 kJ mol−1) []. The lower enthalpy of solution for Magnesium-DL-Aspartate suggests that its dissolution in water is less endothermic, indicating a more favorable thermodynamic process compared to the other compounds studied.
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